molecular formula C19H21NOS B5881049 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine

Cat. No. B5881049
M. Wt: 311.4 g/mol
InChI Key: CDHAJNKEWXAYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, also known as MBOP-CPT, is a chemical compound that has recently gained attention in the scientific community for its potential use in various fields.

Mechanism of Action

The mechanism of action of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is necessary for cell division. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have various biochemical and physiological effects. In addition to its anti-tumor activity, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have anti-inflammatory and anti-oxidant effects. Additionally, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its potential use in the development of new cancer drugs. Its ability to induce apoptosis in cancer cells and inhibit the growth of drug-resistant cancer cells makes it a promising candidate for further research. However, one limitation of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine is its relatively low solubility in water, which may make it difficult to use in certain experiments.

Future Directions

There are several future directions for research involving 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. One area of research could focus on the development of new cancer drugs based on 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine. Additionally, further research could be conducted to better understand the mechanism of action of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine and its potential use in the treatment of neurodegenerative diseases. Finally, research could be conducted to improve the solubility of 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine, making it more useful in certain experiments.

Synthesis Methods

1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 4-methylbenzyl alcohol with thionyl chloride to produce 4-methylbenzyl chloride. This intermediate product is then reacted with 2-hydroxyphenyl isothiocyanate to produce 2-[(4-methylbenzyl)oxy]phenyl isothiocyanate. Finally, this compound is reacted with pyrrolidine to produce 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine.

Scientific Research Applications

1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been studied for its potential use in various fields, including cancer research and drug development. Studies have shown that 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has anti-tumor activity and can induce apoptosis in cancer cells. Additionally, 1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine has been shown to inhibit the growth of drug-resistant cancer cells.

properties

IUPAC Name

[2-[(4-methylphenyl)methoxy]phenyl]-pyrrolidin-1-ylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NOS/c1-15-8-10-16(11-9-15)14-21-18-7-3-2-6-17(18)19(22)20-12-4-5-13-20/h2-3,6-11H,4-5,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHAJNKEWXAYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=CC=C2C(=S)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{2-[(4-Methylbenzyl)oxy]phenyl}(pyrrolidin-1-yl)methanethione

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